1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate

Enzymology Plastic Biodegradation Kinetic Characterization

Standard p-nitrophenyl esters mischaracterize PET-degrading enzymes. This mono-4-nitrophenyl terephthalate (MpNPT) is the validated substrate for MHETase specificity screening. - Enables precise Km/kcat determination for enzyme engineering - High-throughput spectrophotometric assay (λ=405 nm) - Essential for PET biorecycling enzyme cocktail optimization

Molecular Formula C14H9NO6
Molecular Weight 287.22 g/mol
Cat. No. B12821621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate
Molecular FormulaC14H9NO6
Molecular Weight287.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H9NO6/c16-13(17)9-1-3-10(4-2-9)14(18)21-12-7-5-11(6-8-12)15(19)20/h1-8H,(H,16,17)
InChIKeyLUQZCHUHDGHYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate: A Chromogenic PET-Mimetic Substrate for Terephthalate Ester Hydrolase Characterization


1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate (CAS 3557-99-1), also referred to as mono-4-nitrophenyl terephthalate (MpNPT), is a synthetic chromogenic ester composed of a 1,4-benzenedicarboxylate (terephthalate) backbone linked to a 4-nitrophenyl moiety . This compound is strategically employed as a substrate analogue that mimics the mono-(2-hydroxyethyl) terephthalate (MHET) intermediate in the enzymatic degradation of polyethylene terephthalate (PET), enabling spectrophotometric quantification of hydrolase activity via release of 4-nitrophenol [1].

Chromogenic PET-mimetic substrate for MHETase-like enzymes
Enables spectrophotometric quantification via 4-nitrophenol release
Structure-based selectivity for PET degradation research

The Critical Function of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate as a PET-Mimetic Substrate


Substituting 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate with other p-nitrophenyl esters, such as p-nitrophenyl acetate or butyrate, introduces a significant risk of mischaracterizing the substrate specificity of terephthalate-active enzymes. The compound's terephthalate core is essential for selective recognition by enzymes evolved to bind the aromatic PET monomer MHET, a specificity that simple aliphatic p-nitrophenyl esters cannot recapitulate [1]. Using generic, short-chain p-nitrophenyl esters may yield misleading kinetic parameters due to their fundamentally different binding modes and lack of the critical carboxylate-aromatic interactions that define MHETase and related hydrolase activity [1].

Substrate recognition risk

Aliphatic p-nitrophenyl esters lack the terephthalate core and may mischaracterize enzyme specificity.

Kinetic profile mismatch

Short-chain esters exhibit different binding modes, potentially yielding misleading kinetic parameters.

Quantitative Differentiation of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate: Validated Evidence for Scientific Selection


Kinetic Comparison: MpNPT vs. MHET Turnover by Wild-Type MHETase

Wild-type Ideonella sakaiensis MHETase exhibits a Michaelis-Menten constant (Km) of 7.3 µM for its natural substrate mono-(2-hydroxyethyl) terephthalate (MHET), with a turnover number (kcat) of 11.1 ± 1.4 s⁻¹ [1]. In contrast, the chromogenic analogue MpNPT demonstrates a significantly altered kinetic profile, with reported Km values in the millimolar range and a strongly decreased turnover rate [1]. This quantitative divergence confirms MpNPT's utility as a distinct, non-natural substrate analogue for probing active-site geometry and inhibitor binding.

Kinetic Profile vs MHET
Head-to-head
Km: 7.3 µM (MHET) vs ~100 mM (MpNPT)
kcat: 11.1 s⁻¹ (MHET) vs decreased (MpNPT)
Distinct substrate profile supports active-site probing
Reported >13,600-fold Km increase
Enzymology Plastic Biodegradation Kinetic Characterization

Inhibitor Sensitivity Profiling: Differential Ki Values for Terephthalate and Benzoate Derivatives

MpNPT hydrolysis by wild-type MHETase is differentially inhibited by various aromatic compounds, providing a quantitative fingerprint for active-site interactions. The inhibition constant (Ki) for terephthalate is 317 µM, while benzoate exhibits a Ki of 440 µM. Benzamide shows negligible inhibition (Ki > 5000 µM). Mutagenesis of key binding residues (R411Q, S416A) drastically alters these Ki values, confirming MpNPT's sensitivity to structural perturbations in the enzyme's carboxylate-binding pocket [1].

Inhibitor Ki Profiling
Head-to-head
Terephthalate Ki: 317 µM (WT) vs 3881 µM (R411Q)
Benzoate Ki: 440 µM (WT) vs >5000 µM (R411Q)
Maps carboxylate-binding pocket interactions
Mutagenesis confirms pocket sensitivity
Enzyme Inhibition Structure-Activity Relationship Plastic Biodegradation

Chromogenic Detection Efficiency: Hydrolytic Release of 4-Nitrophenol vs. Aliphatic p-Nitrophenyl Esters

The rate of spontaneous (non-enzymatic) hydrolysis of MpNPT is a critical parameter for assay design. Autohydrolysis rates (k₁) for 30 µM MpNPT were determined across a pH range from 7.0 to 12.5, ranging from 3.3 × 10⁻⁶ s⁻¹ at pH 7.0 to 230 × 10⁻³ s⁻¹ at pH 12.5 [1]. This baseline instability must be subtracted from enzymatic rates. In comparison, the enzyme Sub1 from Streptomyces scabies exhibits a Vmax of 2.36 µmol·g⁻¹·min⁻¹ and a Km of 570 µM for p-nitrophenyl butyrate, a commonly used generic esterase substrate [2].

Autohydrolysis Baseline
Context-dependent
MpNPT autohydrolysis k₁: 3.3×10⁻⁶ s⁻¹ (pH 7.0) to 0.23 s⁻¹ (pH 12.5)
pNP-butyrate with Sub1: Vmax 2.36 µmol·g⁻¹·min⁻¹, Km 570 µM
Establishes background control for assay design
Cross-study comparison; enzymatic profile differs from aliphatic esters
Enzymatic Assay Chromogenic Substrate Spectrophotometry

Enzyme Recognition Specificity: MpNPT as a Selective Substrate for MHETase vs. PETase

The substrate specificity of PET-degrading enzymes is highly selective. Ideonella sakaiensis PETase (IsPETase) efficiently hydrolyzes p-nitrophenyl esters with short aliphatic chains, such as p-nitrophenyl butyrate, but shows minimal activity towards the terephthalate-based MpNPT [1]. Conversely, MHETase, which acts downstream of PETase in the PET degradation pathway, hydrolyzes MpNPT with measurable activity, though with a significantly higher Km compared to its natural substrate MHET [2]. This differential recognition is a direct consequence of the distinct active-site architectures of these two enzymes and highlights the necessity of using MpNPT to specifically assay for MHETase-like activity.

Enzyme Selectivity
Class-level
MpNPT: hydrolyzed by MHETase (Km mM range); negligible activity with IsPETase
Differentiates MHETase- from PETase-like activity
Qualitative substrate preference; requires enzyme-specific validation
Enzyme Specificity PET Hydrolase Substrate Profiling

High-Impact Research and Industrial Application Scenarios for 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate


Enzymatic PET Degradation Research: Validating MHETase Activity and Engineering Specificity

1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate is an indispensable tool for characterizing the activity and substrate specificity of MHETase and related terephthalate ester hydrolases. Its use enables precise measurement of kinetic parameters (Km, kcat) and inhibitor sensitivity (Ki) in high-throughput spectrophotometric assays [1]. This is crucial for enzyme engineering campaigns aimed at improving catalytic efficiency or altering substrate scope for enhanced plastic biorecycling [1].

High-Throughput Screening for Novel PET Hydrolases from Metagenomic Libraries

The chromogenic nature of MpNPT, which releases a quantifiable yellow product (4-nitrophenol) upon hydrolysis, makes it an ideal substrate for screening metagenomic libraries for novel enzymes with MHETase-like activity [1]. This allows for rapid identification of candidate enzymes from diverse microbial sources that are capable of cleaving the terephthalate ester bond, a key step in the enzymatic depolymerization of PET [1].

Structure-Activity Relationship (SAR) Studies of Terephthalate Ester Hydrolases

The differential inhibition of MpNPT hydrolysis by various aromatic compounds (e.g., benzoate, terephthalate, benzamide) provides a quantitative assay for mapping the active-site binding pocket of MHETase [1]. This SAR data is essential for understanding the molecular determinants of substrate recognition and for the rational design of enzyme variants with enhanced activity or altered substrate profiles for plastic degradation applications [1].

Quality Control in Multi-Enzyme PET Depolymerization Cocktails

In industrial settings aiming to enzymatically depolymerize PET waste into its constituent monomers, MpNPT serves as a specific activity probe for the MHETase component of the enzyme cocktail. By quantifying MHETase activity, formulators can ensure the correct stoichiometry and functional integrity of the enzyme mixture, thereby optimizing the overall efficiency and cost-effectiveness of the PET recycling process [1].

Application
Selection Property
Validation Focus
MHETase Characterization
Chromogenic PET-mimetic substrate
Kinetic parameters and inhibitor sensitivity
High-Throughput Screening
4-Nitrophenol release for spectrophotometry
MHETase-like activity in metagenomic libraries
Structure-Activity Studies
Differential aromatic inhibitor sensitivity
Active-site binding pocket mapping
Enzyme Cocktail QC
Specific MHETase activity probe
Stoichiometry and functional integrity verification

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